molecular formula C18H25N5 B6445710 N,N-dimethyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-amine CAS No. 2640861-60-3

N,N-dimethyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-amine

Cat. No.: B6445710
CAS No.: 2640861-60-3
M. Wt: 311.4 g/mol
InChI Key: HNLXJYJZNMNMOE-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-amine is a complex organic compound that features a pyrimidine ring substituted with a piperazine moiety and a phenylethyl group

Mechanism of Action

Target of Action

The primary target of N,N-dimethyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-amine is Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It plays an important role in intracellular signaling pathways regulating growth and survival .

Mode of Action

This compound interacts with its target, PKB, in an ATP-competitive manner . This means it competes with ATP for binding to the kinase, thereby inhibiting the activity of PKB . This results in a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .

Biochemical Pathways

The inhibition of PKB affects the PI3K signaling pathway . This pathway is involved in cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival . Therefore, the compound’s action can lead to a decrease in these cellular processes .

Pharmacokinetics

Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability . The optimization of lipophilic substitution within a series of similar compounds has been shown to provide nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Result of Action

The molecular and cellular effects of the compound’s action include a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . This can lead to a decrease in cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Biochemical Analysis

Biochemical Properties

N,N-dimethyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit protein kinases, which are essential enzymes that regulate cell growth, differentiation, migration, and metabolism . The interaction between this compound and protein kinases involves the binding of the compound to the active site of the enzyme, thereby preventing the transfer of phosphate groups from ATP to target proteins. This inhibition can lead to the modulation of various cellular signaling pathways and has potential implications for cancer treatment .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of protein kinases by this compound can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, this compound has been observed to affect the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes, further highlighting its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active site of protein kinases, forming hydrophobic interactions and hydrogen bonds with key amino acid residues . This binding prevents the phosphorylation of target proteins, thereby disrupting cellular signaling pathways that regulate cell growth and survival. Additionally, this compound can modulate the expression of genes involved in these pathways, further contributing to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibition of protein kinases and prolonged modulation of cellular processes

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit protein kinases and suppress tumor growth without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active and inactive metabolites . The metabolic flux and levels of metabolites can be influenced by factors such as dosage, duration of exposure, and individual variability in enzyme activity. Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a role in its cellular uptake and efflux . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability in the body . These interactions influence the localization and accumulation of the compound in target tissues, impacting its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with nuclear proteins and modulate gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as amidines and β-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions. For instance, 4-chloropyrimidine can react with N,N-dimethylpiperazine in the presence of a base like potassium carbonate.

    Attachment of the Phenylethyl Group: The phenylethyl group can be attached through reductive amination or alkylation reactions using phenylethyl halides or phenylethylamines.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidine ring or the piperazine moiety, potentially leading to the formation of dihydropyrimidines or reduced piperazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogen atoms can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Bases like sodium hydride or potassium carbonate, and nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenylacetic acid derivatives, while substitution reactions could produce a variety of substituted pyrimidines.

Scientific Research Applications

N,N-dimethyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to interact with neurotransmitter receptors.

    Biological Studies: The compound is used in studies exploring receptor binding and signal transduction pathways.

    Pharmacology: It serves as a lead compound in the development of new drugs, especially those targeting central nervous system disorders.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyridine-2-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    N,N-dimethyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-ol: Contains a hydroxyl group on the pyrimidine ring.

    N,N-dimethyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-thiol: Contains a thiol group on the pyrimidine ring.

Uniqueness

N,N-dimethyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-amine is unique due to its specific combination of functional groups and its ability to interact with a wide range of biological targets. This makes it a valuable compound for drug discovery and development, offering potential advantages in terms of selectivity and efficacy compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N,N-dimethyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5/c1-21(2)18-19-10-8-17(20-18)23-14-12-22(13-15-23)11-9-16-6-4-3-5-7-16/h3-8,10H,9,11-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLXJYJZNMNMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)N2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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